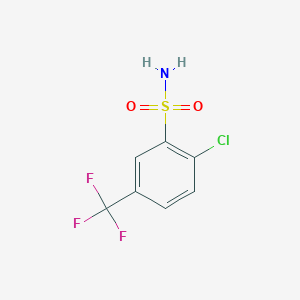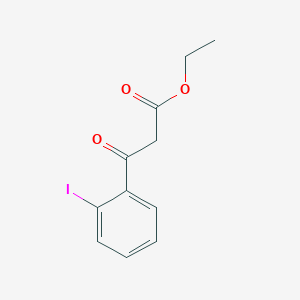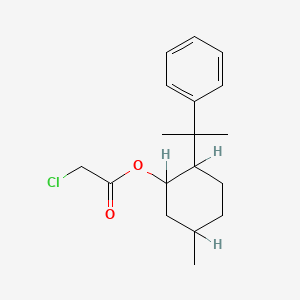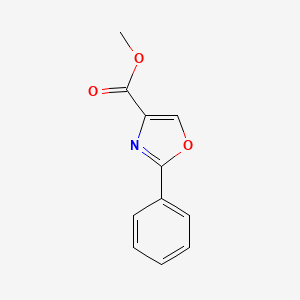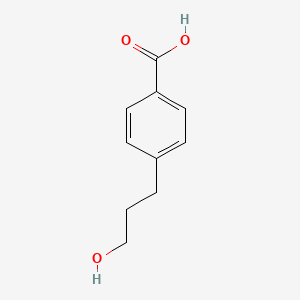
4-(3-羟丙基)苯甲酸
描述
4-(3-Hydroxypropyl)benzoic acid is a chemical compound with the molecular formula C10H12O3 . It contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of 4-(3-Hydroxypropyl)benzoic acid has been analyzed in several studies . The compound has a molecular weight of 196.200 Da and a monoisotopic mass of 196.073563 Da . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Chemical Reactions Analysis
The chemical reactions involving 4-(3-Hydroxypropyl)benzoic acid have been studied . For instance, benzoic acid can undergo decarboxylation under specific conditions, producing benzene . It can also react with alcohol to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Hydroxypropyl)benzoic acid have been analyzed . It has a density of 1.3±0.1 g/cm3, a boiling point of 371.7±17.0 °C at 760 mmHg, and a flash point of 148.9±14.4 °C . It also has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 156.5±3.0 cm3 .科学研究应用
Biotechnological Synthesis of Value-Added Compounds
4-(3-Hydroxypropyl)benzoic acid: serves as a versatile intermediate in the biotechnological synthesis of various high-value bioproducts. Its role in the microbial shikimate pathway is crucial for producing compounds with applications in food, cosmetics, pharmacy, and fungicides . Advances in synthetic biology and metabolic engineering have enabled the efficient biosynthesis of this compound, leading to the production of industrially relevant substances such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
Pharmaceutical Applications
In the pharmaceutical industry, 4-(3-Hydroxypropyl)benzoic acid is used as a precursor for synthesizing gastrodin, a compound with neuroprotective effects . It is also explored for its potential in creating novel therapeutic agents that can be used in the treatment of various diseases due to its structural flexibility and reactivity.
Production of Liquid Crystal Polymers (LCPs)
The compound is integral in manufacturing high-performance liquid crystal polymers, which are used in a wide array of thermoplastic applications. LCPs are known for their excellent mechanical properties and resistance to high temperatures, making them suitable for electronic and aerospace industries .
Environmental Bioprocessing
The environmental-friendly bioprocesses for synthesizing 4-(3-Hydroxypropyl)benzoic acid are significant in reducing reliance on petroleum-derived chemicals. This not only addresses environmental concerns but also provides a sustainable approach to producing this valuable chemical .
Advanced Material Synthesis
Lastly, this compound is used in the synthesis of advanced materials, including fibers like Vectran. These materials are characterized by their high strength and durability, finding uses in various industrial applications .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(3-hydroxypropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVHRJXGOIGDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207541 | |
| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)benzoic acid | |
CAS RN |
58810-87-0 | |
| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



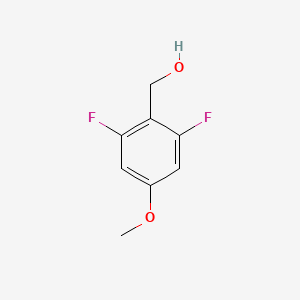
![Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B1598687.png)
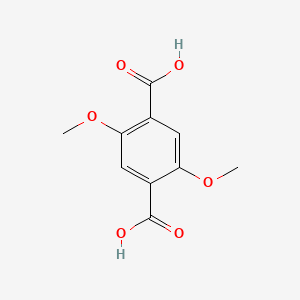


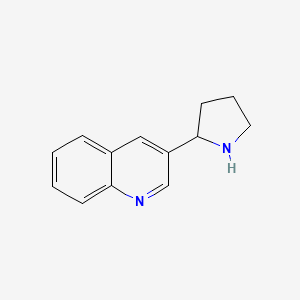
![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1598694.png)
